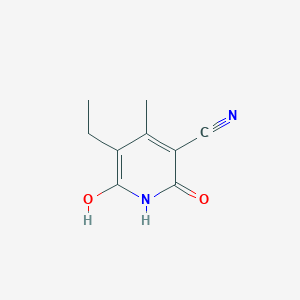![molecular formula C24H25ClN6O3S B14165564 N-(3-{3-chloro-8-[(4-morpholin-4-ylphenyl)amino]imidazo[1,2-a]pyrazin-6-yl}benzyl)methanesulfonamide](/img/structure/B14165564.png)
N-(3-{3-chloro-8-[(4-morpholin-4-ylphenyl)amino]imidazo[1,2-a]pyrazin-6-yl}benzyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanesulfonamide, N-[[3-[3-chloro-8-[[4-(4-morpholinyl)phenyl]amino]imidazo[1,2-a]pyrazin-6-yl]phenyl]methyl]- is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a methanesulfonamide group and an imidazo[1,2-a]pyrazine core. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-[[3-[3-chloro-8-[[4-(4-morpholinyl)phenyl]amino]imidazo[1,2-a]pyrazin-6-yl]phenyl]methyl]- typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules like Methanesulfonamide, N-[[3-[3-chloro-8-[[4-(4-morpholinyl)phenyl]amino]imidazo[1,2-a]pyrazin-6-yl]phenyl]methyl]-.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
化学反応の分析
Types of Reactions
Methanesulfonamide, N-[[3-[3-chloro-8-[[4-(4-morpholinyl)phenyl]amino]imidazo[1,2-a]pyrazin-6-yl]phenyl]methyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The presence of halogen atoms in the structure allows for nucleophilic substitution reactions, where halogens can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions can be conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives.
科学的研究の応用
Methanesulfonamide, N-[[3-[3-chloro-8-[[4-(4-morpholinyl)phenyl]amino]imidazo[1,2-a]pyrazin-6-yl]phenyl]methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of Methanesulfonamide, N-[[3-[3-chloro-8-[[4-(4-morpholinyl)phenyl]amino]imidazo[1,2-a]pyrazin-6-yl]phenyl]methyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Methanesulfonamide, N-[[3-[3-chloro-8-[[4-(4-morpholinyl)phenyl]amino]imidazo[1,2-a]pyrazin-6-yl]phenyl]methyl]- can be compared with other similar compounds, such as:
Methanesulfonamide derivatives: These compounds share the methanesulfonamide group but differ in their additional functional groups and overall structure.
Imidazo[1,2-a]pyrazine derivatives: These compounds have the imidazo[1,2-a]pyrazine core but may have different substituents, leading to variations in their chemical properties and reactivity.
The uniqueness of Methanesulfonamide, N-[[3-[3-chloro-8-[[4-(4-morpholinyl)phenyl]amino]imidazo[1,2-a]pyrazin-6-yl]phenyl]methyl]- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
分子式 |
C24H25ClN6O3S |
|---|---|
分子量 |
513.0 g/mol |
IUPAC名 |
N-[[3-[3-chloro-8-(4-morpholin-4-ylanilino)imidazo[1,2-a]pyrazin-6-yl]phenyl]methyl]methanesulfonamide |
InChI |
InChI=1S/C24H25ClN6O3S/c1-35(32,33)27-14-17-3-2-4-18(13-17)21-16-31-22(25)15-26-24(31)23(29-21)28-19-5-7-20(8-6-19)30-9-11-34-12-10-30/h2-8,13,15-16,27H,9-12,14H2,1H3,(H,28,29) |
InChIキー |
BHSRVQWRAVCUOG-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)NCC1=CC(=CC=C1)C2=CN3C(=CN=C3C(=N2)NC4=CC=C(C=C4)N5CCOCC5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


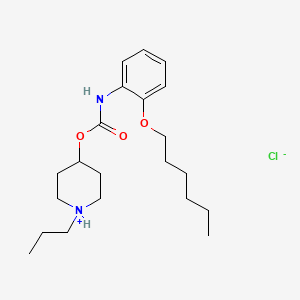

![4,4'-{[4-(Dimethylamino)phenyl]methylene}bis(2,6-dimethylphenol)](/img/structure/B14165489.png)
![methyl 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B14165495.png)

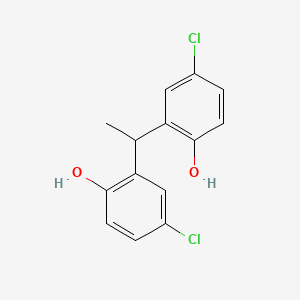
![3-Acetamidofuro[2,3-b]pyridine-2-carboxamide](/img/structure/B14165513.png)
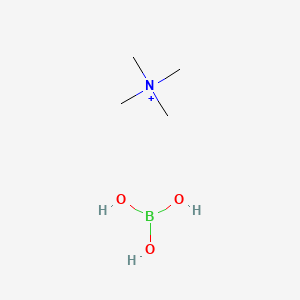
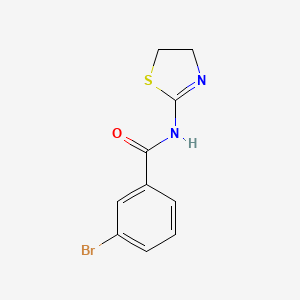
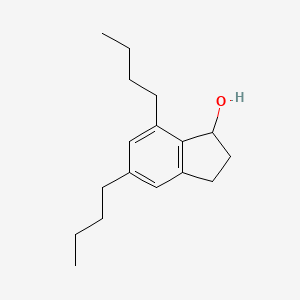
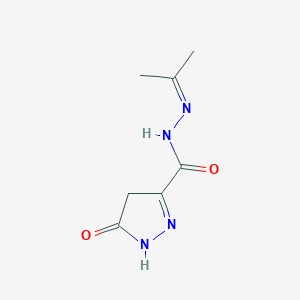
![1-Methylbicyclo[3.1.0]hexane](/img/structure/B14165546.png)
